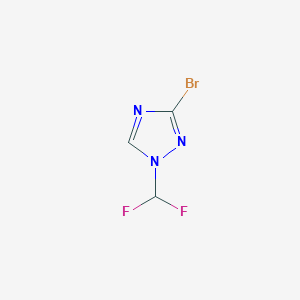

3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-1-(difluoromethyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF2N3/c4-2-7-1-9(8-2)3(5)6/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOLCYBOSNUNQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155855-86-8 | |

| Record name | 3-bromo-1-(difluoromethyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole typically involves the bromination of 1-(difluoromethyl)-1H-1,2,4-triazole. This can be achieved through the reaction of 1-(difluoromethyl)-1H-1,2,4-triazole with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, reaction temperature, and bromine concentration are optimized to maximize the efficiency of the bromination reaction.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The bromo group can be oxidized to form bromate or bromide ions.

Reduction: The compound can be reduced to remove the bromo group, resulting in the formation of 1-(difluoromethyl)-1H-1,2,4-triazole.

Substitution: The bromo group can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and polar aprotic solvents.

Major Products Formed:

Oxidation: Bromate (BrO3-) or bromide (Br-) ions.

Reduction: 1-(difluoromethyl)-1H-1,2,4-triazole.

Substitution: Various substituted triazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole has been investigated for its potential as a therapeutic agent. Research indicates that compounds derived from this triazole exhibit promising biological activities:

- Antiviral Activity : Variants of triazoles have been shown to inhibit the HIV-1 Env protein complex, suggesting potential use in antiviral therapies .

- Antimicrobial Properties : Studies demonstrate that derivatives possess significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antifungal Effects : The compound's derivatives have also been explored for antifungal activities, with some exhibiting higher efficacy than standard antifungal agents like fluconazole .

Agrochemical Applications

The compound has shown potential in agrochemical applications:

- Insecticidal Activity : Research indicates that certain derivatives demonstrate larvicidal effects against pests such as the oriental armyworm.

- Fungicidal Properties : Compounds derived from 3-bromo-1-(difluoromethyl)-1H-1,2,4-triazole have been evaluated for their ability to inhibit mycelium growth in fungi, indicating their utility as fungicides.

Organic Synthesis

In organic synthesis, 3-bromo-1-(difluoromethyl)-1H-1,2,4-triazole serves as a versatile building block:

- Radical Chemistry : It is utilized in metal-based methods for difluoromethylation of C(sp²)–H bonds in heteroaromatic compounds.

- Diels-Alder Reactions : The compound participates in Diels-Alder reactions with furans to yield complex organic structures, aiding in the synthesis of pharmaceutical intermediates.

Comparative Analysis of Related Compounds

The following table outlines the structural features and biological activities of compounds related to 3-bromo-1-(difluoromethyl)-1H-1,2,4-triazole:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Bromo-1H-1,2,4-triazole | Bromine at position 3 | Antifungal | Simple structure; foundational compound |

| 5-Trifluoromethyl-1H-1,2,4-triazole | Trifluoromethyl group at position 5 | Antiviral | Higher lipophilicity enhances membrane penetration |

| 3-Difluoromethyl-1H-1,2,4-triazole | Difluoromethyl at position 3 | Antimicrobial | More potent against specific bacterial strains |

| 4-Bromo-3-(trifluoromethyl)-1H-1,2,4-triazole | Bromine at position 4 | Insecticidal | Effective as an insecticide |

Case Study 1: Antiviral Development

A study focused on the modification of triazole structures led to the identification of new leads for cPT development targeting HIV. The incorporation of bromine into the structure improved binding affinity and selectivity against viral proteins .

Case Study 2: Agrochemical Efficacy

Research on the larvicidal properties of derivatives highlighted their effectiveness against agricultural pests. Field trials confirmed that formulations containing these compounds significantly reduced pest populations compared to untreated controls.

Mécanisme D'action

The mechanism by which 3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole exerts its effects depends on the specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system and the nature of the interaction.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The biological and chemical properties of triazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Effects : The difluoromethyl group in the target compound confers superior metabolic resistance compared to methyl or benzyl groups, as fluorine atoms reduce oxidative degradation .

- Biological Activity : Bromine at position 3 is critical for binding to fungal cytochrome P450 enzymes (e.g., in fluconazole derivatives) . Fluorine or sulfur at position 5 modulates electronic properties, affecting target selectivity .

- Synthetic Flexibility : Palladium-catalyzed cross-coupling (e.g., with pyridine or aryl stannanes) is feasible for brominated triazoles, enabling diversification into antitumor or antiviral agents .

Antifungal Activity

3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole derivatives exhibit potent activity against Candida albicans (MIC: 0.5–2 μg/mL), outperforming fluconazole (MIC: 4–8 μg/mL) due to stronger CYP51 inhibition . In contrast, 3-bromo-1-methyl analogs show reduced potency (MIC: 8–16 μg/mL), highlighting the importance of the difluoromethyl group .

Antitumor Activity

Brominated triazoles with morpholine or pyridyl substituents (e.g., 4-(3-Morpholinophenyl)-N-(4-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)phenyl)pyrimidin-2-amine) inhibit c-jun-N-terminal kinase (JNK), with IC$_{50}$ values < 100 nM .

Activité Biologique

3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a triazole ring with a bromine atom at position 3 and a difluoromethyl group at position 1. This unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

Research has demonstrated various biological activities associated with 3-bromo-1-(difluoromethyl)-1H-1,2,4-triazole:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : It exhibits antifungal properties, particularly against common plant pathogens such as Botrytis cinerea and Rhizoctonia solani.

- Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly through mechanisms involving enzyme inhibition.

The mechanism of action for 3-bromo-1-(difluoromethyl)-1H-1,2,4-triazole is believed to involve interaction with specific enzymes or receptors. For example, it may inhibit aromatase and steroid sulfatase activities, which are crucial in hormone synthesis pathways relevant to cancer progression .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of various triazole derivatives found that 3-bromo-1-(difluoromethyl)-1H-1,2,4-triazole showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antifungal Efficacy

In agricultural applications, the compound was tested against fungal pathogens affecting crops. Results indicated an EC50 value of approximately 5.21 μg/mL against Rhizoctonia solani, highlighting its potential as an environmentally friendly fungicide .

Anticancer Potential

Research into the anticancer properties revealed that derivatives of 3-bromo-1-(difluoromethyl)-1H-1,2,4-triazole could inhibit cancer cell proliferation in vitro. A notable study reported IC50 values indicating potent inhibition of aromatase activity in cancer cell lines .

Comparative Analysis with Similar Compounds

A comparison table illustrates the biological activities of 3-bromo-1-(difluoromethyl)-1H-1,2,4-triazole alongside structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole | Bromine at position 3 | Antimicrobial, Antifungal | Effective against specific bacterial strains |

| 5-Trifluoromethyl-1H-1,2,4-triazole | Trifluoromethyl group at position 5 | Antiviral | Higher lipophilicity enhances membrane penetration |

| 3-Difluoromethyl-1H-1,2,4-triazole | Difluoromethyl at position 3 | Antimicrobial | More potent against specific bacterial strains |

| 4-Bromo-3-(trifluoromethyl)-1H-1,2,4-triazole | Bromine at position 4 | Insecticidal | Effective as an insecticide |

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole?

- Methodology : The compound is typically synthesized via cyclization of precursors or substitution reactions. For example, brominated triazole intermediates (e.g., 3-bromo-1-methyl-1H-1,2,4-triazole) can react with difluoromethylating agents under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (~80–120°C) is a standard protocol for introducing fluorinated groups .

- Key Variables : Solvent polarity, reaction temperature, and base strength significantly influence yield. Optimization studies suggest DMF or acetonitrile as optimal solvents due to their ability to stabilize intermediates .

Q. How is the compound characterized to confirm structural integrity?

- Analytical Workflow : Nuclear magnetic resonance (¹H/¹³C/¹⁹F NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure. For example, ¹⁹F NMR can verify the presence of the difluoromethyl group, while HRMS provides exact mass confirmation .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) ensures >95% purity, critical for biological assays .

Q. What are the primary chemical reactivity patterns of this triazole derivative?

- Substitution Reactions : The bromine atom at the 3-position is highly reactive toward nucleophiles (e.g., amines, thiols) in SNAr reactions. For instance, sodium azide (NaN₃) in DMF at 60°C yields azide derivatives .

- Functionalization : The difluoromethyl group enhances electrophilicity, enabling further derivatization (e.g., oxidation to carbonyl groups using hydrogen peroxide) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during bromine substitution?

- Controlled Variables :

- Temperature : Lower temperatures (0–25°C) reduce side reactions like triazole ring decomposition.

- Catalysts : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling reactions, as seen in Stille couplings with organostannanes .

Q. What mechanistic insights explain the antimicrobial activity of this compound?

- Hypothesized Targets : The triazole core likely inhibits fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis. The difluoromethyl group enhances membrane permeability, as observed in MIC assays against Candida albicans (MIC₅₀ = 2.5 µg/mL) .

- Structural-Activity Relationship (SAR) : Comparative studies with non-fluorinated analogs show a 10-fold reduction in activity, emphasizing the role of fluorine in bioavailability .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

- In Silico Tools : Density functional theory (DFT) calculations predict electrophilic sites for functionalization. Molecular docking (e.g., AutoDock Vina) identifies binding poses with target proteins like bacterial topoisomerase IV .

- Lipophilicity Optimization : LogP values calculated via ChemAxon software suggest fluorination reduces metabolic degradation, aligning with in vivo half-life extensions (t₁/₂ = 6.2 hours in murine models) .

Q. What crystallographic techniques resolve structural ambiguities in triazole derivatives?

- X-ray Crystallography : Single-crystal analysis reveals dihedral angles between the triazole ring and substituents (e.g., 84.86° between triazole and benzene rings), critical for understanding steric effects .

- Hydrogen Bonding Networks : Weak C–H⋯O interactions observed in crystal packing (e.g., 2.89 Å) influence solubility and stability .

Contradictions & Limitations

- Synthetic Yield Discrepancies : reports 85% yield for azide substitution, while notes 62% for analogous Suzuki couplings, highlighting the need for tailored catalysts .

- Fluorine vs. Chlorine Effects : The trifluoromethyl group () shows superior metabolic stability compared to chlorine (), but its synthetic complexity may limit scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.